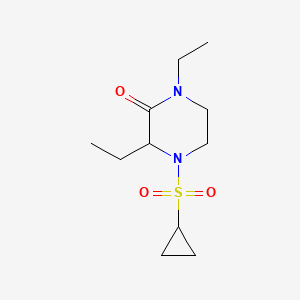
4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one (CSP) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. CSP has been studied extensively for its ability to modulate various physiological processes, including pain perception, inflammation, and neuronal excitability.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of various enzymes and signaling pathways. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This property makes this compound a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzyme activity, and the regulation of gene expression. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including cyclooxygenase-2 and phospholipase A2, which are involved in the production of pro-inflammatory mediators. This compound has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for specific ion channels and enzymes. However, this compound also has several limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for the study of 4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one, including the development of more efficient synthesis methods, the identification of novel targets for this compound, and the optimization of its pharmacokinetic properties. Additionally, the potential therapeutic applications of this compound in various fields, including neuroscience, immunology, and oncology, should be further explored. Finally, the safety and efficacy of this compound in preclinical and clinical studies should be investigated to determine its potential as a therapeutic agent.
Métodos De Síntesis
4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one can be synthesized through a multistep process involving the reaction of cyclopropylsulfonyl chloride with 1,3-diethylpiperazine-2,6-dione. The resulting product is then subjected to purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one has been studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, this compound has been shown to modulate the activity of voltage-gated sodium channels, which play a crucial role in neuronal excitability. This property makes this compound a potential candidate for the treatment of neuropathic pain and epilepsy. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In oncology, this compound has been studied for its ability to induce apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
4-cyclopropylsulfonyl-1,3-diethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-3-10-11(14)12(4-2)7-8-13(10)17(15,16)9-5-6-9/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTCKAVVIGQHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CCN1S(=O)(=O)C2CC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)
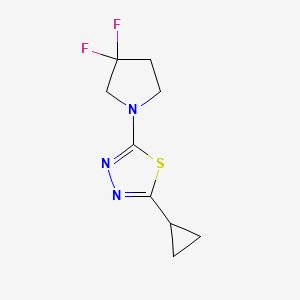
![(5S)-5-tert-butyl-3-[(3-methyloxetan-3-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7360541.png)
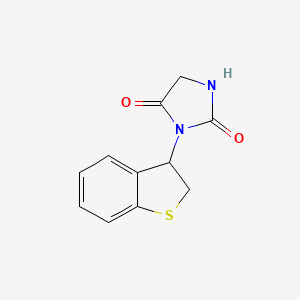
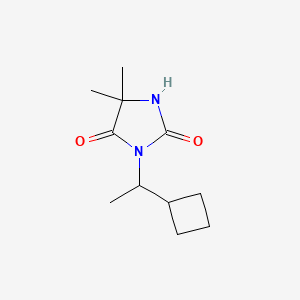

![N-(pyrimidin-5-ylmethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B7360567.png)

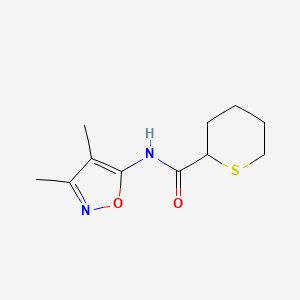
![7-ethylsulfonyl-2-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine](/img/structure/B7360579.png)
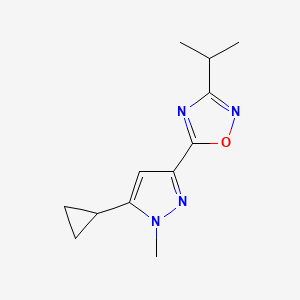
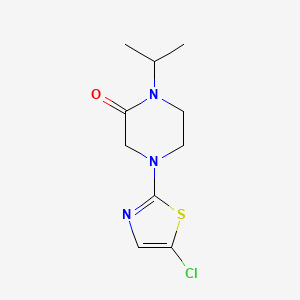
![5-Chloro-2-(1,4,5,7-tetrahydropyrazolo[3,4-c]pyridin-6-yl)-1,3-thiazole](/img/structure/B7360617.png)
![3-[Methyl-[(8-methylquinolin-6-yl)methyl]amino]pyrrolidin-2-one](/img/structure/B7360620.png)